Oxypalmatine
Overview
Description
Oxypalmatine is a novel oxidative metabolite of palmatine, an isoquinoline alkaloid derived from Fibraureae caulis Pierre. This compound has garnered significant attention due to its superior biological activities, particularly its anti-inflammatory and anti-colitis effects. This compound is known for its ability to regulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibit the nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxypalmatine can be synthesized through a three-step process starting from benzonitrile and toluamides. The lithiated cycloaddition reaction yields 3-arylisoquinolinone intermediates, which undergo an internal nucleophilic substitution reaction to produce 8-oxoprotoberberines, including this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of lithiated intermediates and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Oxypalmatine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly noted for its oxidative properties, which contribute to its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Oxypalmatine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying oxidative metabolites and their synthesis.
Biology: Investigated for its role in modulating oxidative stress and inflammatory pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases such as ulcerative colitis.
Industry: Potential applications in the development of anti-inflammatory drugs and supplements
Mechanism of Action
Oxypalmatine exerts its effects primarily through the activation of the Nrf2 pathway and inhibition of the NLRP3 inflammasome. The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins. In contrast, the NLRP3 inflammasome is involved in the activation of inflammatory responses. By modulating these pathways, this compound effectively reduces oxidative stress and inflammation .
Comparison with Similar Compounds
Palmatine: The parent compound from which oxypalmatine is derived. Palmatine is also an isoquinoline alkaloid with anti-inflammatory properties.
Oxypseudopalmatine: Another oxidative metabolite of palmatine, known for its cytostatic activity against tumor cells.
Uniqueness: this compound is unique due to its superior anti-colitis effects compared to palmatine. It exhibits a more potent activation of the Nrf2 pathway and a stronger inhibition of the NLRP3 inflammasome, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUUCTTWZPXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 8-Oxypalmatine and where is it found?
A1: 8-Oxypalmatine is a protoberberine alkaloid naturally found in plants like Sinomenium acutum [] and Berberis wallichiana []. It is also identified as a novel oxidative metabolite of palmatine [].
Q2: What are the known biological activities of 8-Oxypalmatine?
A2: Research indicates that 8-Oxypalmatine exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and DU145 (prostate carcinoma) []. Notably, it demonstrates superior anti-colitis effects [] and regulates proliferation and apoptosis in breast cancer cells [].
Q3: How does 8-Oxypalmatine exert its anti-cancer effects?
A3: Studies suggest that 8-Oxypalmatine regulates the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival, contributing to its anti-cancer properties in breast cancer cells [].
Q4: What is the mechanism behind 8-Oxypalmatine's anti-inflammatory action?
A4: 8-Oxypalmatine's anti-colitis effect is linked to its ability to regulate Nrf2, a transcription factor involved in antioxidant responses, and the NLRP3 inflammasome, a key component of the innate immune system [].
Q5: Are there any synthetic routes to obtain 8-Oxypalmatine?
A5: Yes, several synthetic approaches have been developed. Notably, a novel synthesis utilizing a toluamide-benzonitrile cycloaddition enables the preparation of 8-Oxypalmatine. This method serves as a formal synthesis for tetrahydropalmatine as well [, ]. Additionally, a five-step total synthesis utilizing a Co(III)-catalyzed vinylene transfer reaction and Heck annulation has been reported, highlighting the versatility in obtaining this alkaloid []. A divergent synthetic route focusing on 9,10-oxygenated tetrahydroprotoberberine and 8-oxoprotoberberine alkaloids also leads to the successful synthesis of 8-Oxypalmatine [].
Q6: What analytical techniques are used to identify and quantify 8-Oxypalmatine?
A6: Electrochemiluminescence (ECL) has proven to be a sensitive method for the determination of 8-Oxypalmatine. Using a vaseline-impregnated graphite anode, a linear relationship between ECL intensity and 8-Oxypalmatine concentration was observed, allowing for its quantification in pharmaceutical preparations []. Additionally, UHPLC-QQQ-MS/MS has been employed for the simultaneous determination of multiple alkaloids, including 8-Oxypalmatine, in Sinomenium acutum stem, contributing to quality control measures for this plant [].
Q7: Has 8-Oxypalmatine been investigated for its potential in multi-drug resistance reversal?
A7: While 8-Oxypalmatine itself hasn't been directly studied for this purpose, its related compound, obacunone, isolated alongside 8-Oxypalmatine from Phellodendron amurense, has shown significant P-gp MDR inhibition activity []. This finding suggests a potential avenue for exploring the MDR reversal capabilities of 8-Oxypalmatine in future research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.